

Spectroscopic Data of 3-Aminocrotononitrile: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 3-Aminocrotononitrile

Cat. No.: B3429717

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This guide provides a comprehensive analysis of the spectroscopic data for **3-Aminocrotononitrile** (CAS No. 1118-61-2), a versatile building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and electronic properties of this molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Molecular Structure and Spectroscopic Correlation

3-Aminocrotononitrile, with the molecular formula $C_4H_6N_2$, possesses a unique electronic structure arising from the conjugation of an amino group, a carbon-carbon double bond, and a nitrile group. This enamine-nitrile system dictates the characteristic spectroscopic signatures discussed herein. The interplay of these functional groups is crucial for understanding the molecule's reactivity and for its unambiguous identification.

Caption: Molecular Structure of **3-Aminocrotononitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For **3-aminocrotononitrile**, both 1H and ^{13}C NMR provide definitive evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-aminocrotononitrile** is characterized by three distinct signals corresponding to the methyl, vinyl, and amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

Table 1: ¹H NMR Spectral Data of **3-Aminocrotononitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.8	Singlet	3H	-CH ₃
~4.0	Singlet	1H	=CH-
~6.5 (broad)	Singlet	2H	-NH ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The methyl protons appear as a singlet, indicating no adjacent protons. The vinyl proton also appears as a singlet, suggesting a lack of coupling with the amine protons, which is common due to rapid proton exchange or quadrupole broadening from the nitrogen atom. The amine protons typically present as a broad singlet, and their chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The four carbon atoms of **3-aminocrotononitrile** are chemically non-equivalent and therefore exhibit four distinct signals.

Table 2: ¹³C NMR Spectral Data of **3-Aminocrotononitrile**

Chemical Shift (δ) ppm	Assignment
~20	-CH ₃
~70	=CH-CN
~120	-C≡N
~160	=C(NH ₂)-

Note: Chemical shifts are approximate and can vary depending on the solvent.

The methyl carbon appears at the highest field (lowest ppm). The two sp² hybridized carbons of the double bond are significantly deshielded, with the carbon attached to the amino group appearing at a lower field due to the electron-donating resonance effect of the nitrogen. The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.[1]

Experimental Protocol: NMR Spectroscopy

A robust methodology for acquiring high-quality NMR spectra is paramount for accurate structural elucidation.

Sample Preparation:

- Weigh approximately 10-20 mg of **3-aminocrotononitrile**.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL. Given the polar nature of the amine and nitrile functionalities, DMSO-d₆ is often a good choice to ensure complete dissolution.
- Cap the NMR tube and gently agitate to ensure a homogenous solution.

Instrumental Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field strength for better resolution.
- Pulse Sequence: Standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024, due to the low natural abundance of ¹³C.



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Caption: NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **3-aminocrotononitrile** clearly indicates the presence of the amine, alkene, and nitrile moieties.

Table 3: IR Absorption Bands of **3-Aminocrotononitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Doublet	N-H stretching (asymmetric and symmetric)
~3050	Weak	=C-H stretching
~2950	Weak	C-H stretching (methyl)
~2210	Strong, Sharp	C≡N stretching
~1640	Strong	C=C stretching
~1600	Medium	N-H bending (scissoring)

The spectrum is dominated by a strong, sharp absorption around 2210 cm⁻¹, which is highly characteristic of a nitrile group. The presence of a primary amine is confirmed by the two bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches, and the N-H bending vibration around 1600 cm⁻¹.^{[2][3]} The strong band at approximately 1640 cm⁻¹ is attributed to the C=C double bond, which is intensified due to conjugation with the amino and nitrile groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

For solid samples like **3-aminocrotononitrile**, ATR-FTIR is a convenient and rapid method for obtaining an IR spectrum.

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **3-aminocrotononitrile** onto the center of the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.

- Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

The mass spectrum of **3-aminocrotononitrile** shows a molecular ion peak ($[M]^+$) at a mass-to-charge ratio (m/z) of 82, corresponding to its molecular weight.^[4]

Table 4: Major Fragments in the Mass Spectrum of **3-Aminocrotononitrile**

m/z	Proposed Fragment
82	$[C_4H_6N_2]^+$ (Molecular Ion)
81	$[M - H]^+$
67	$[M - CH_3]^+$
55	$[M - HCN]^+$
41	$[CH_3-C\equiv N]^+$

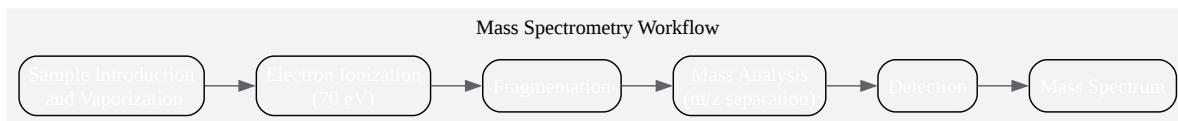
The fragmentation pattern is consistent with the structure of **3-aminocrotononitrile**. The loss of a hydrogen atom (m/z 81) is a common fragmentation for many organic molecules. The loss of a methyl radical (m/z 67) and the loss of hydrogen cyanide (m/z 55) are also characteristic fragmentation pathways. The peak at m/z 41 likely corresponds to the acetonitrile cation radical, formed through a rearrangement and fragmentation process.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion.

- **Fragmentation:** The high internal energy of the molecular ions causes them to fragment into smaller, charged species and neutral radicals.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.



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Caption: Electron Ionization Mass Spectrometry Workflow.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a cohesive and unambiguous characterization of **3-aminocrotononitrile**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of each nucleus. The IR spectrum clearly identifies the key functional groups: the primary amine, the conjugated double bond, and the nitrile. Finally, the mass spectrum confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a valuable reference for researchers working with this important chemical intermediate.

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